N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyrimido[4,5-d]azepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
Based on the name of the compound, it seems to contain a pyrazolo[3,4-b]pyrimido[4,5-d]azepine core, which is a type of fused heterocyclic system. Fused heterocycles are common in medicinal chemistry and often exhibit diverse biological activities .Scientific Research Applications
Hindered Oxepins and Azepine Synthesis : Research into the synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions has contributed to the development of novel synthetic methods in the field. These methods involve the reaction of bis-carbenium ion with ammonia and primary amines, contributing to the exploration of acid-labile protecting groups for primary amines (Carey et al., 2002).
Amino-Substituted Benzo[b]pyrimido[5,4-f]azepines Synthesis : The efficient synthesis of amino-substituted benzo[b]pyrimidoazepines showcases the compound's role in the development of new molecular structures with potential biological applications. This research emphasizes the versatility of the compound in generating novel heterocyclic scaffolds (Quintero et al., 2018).
Azepino[4,5-b]Quinoxalines and Pyridopyrazino[2,3-d]azepines Synthesis : Studies on the synthesis of azepinoquinoxalines and pyridopyrazinoazepines from 1,6-diethoxy-1,5-hexadiene-3,4-dione react with primary amines, highlighting the compound's utility in creating complex heterocyclic systems. These syntheses contribute to the chemical diversity in medicinal chemistry research (Bonacorso et al., 1995).
Antiproliferative Effects on Cancer Cells : The synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffold and their evaluation for antiproliferative effects on cancer cells underline the compound's relevance in oncological research. This work demonstrates the potential of the compound in the development of novel cancer therapies (Kim et al., 2011).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-13-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-23-10-14-15-11(7-8-18-16(14)22-23)9-19-17(21-15)20-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMRESYWYIXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C3=NC(=NC=C3CCNC2=N1)NC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.